molecular formula C14H13Cl3O3 B15170188 2-Methoxy-4-(prop-2-en-1-yl)phenyl 3,4,4-trichlorobut-3-enoate CAS No. 648918-04-1

2-Methoxy-4-(prop-2-en-1-yl)phenyl 3,4,4-trichlorobut-3-enoate

Katalognummer: B15170188
CAS-Nummer: 648918-04-1
Molekulargewicht: 335.6 g/mol
InChI-Schlüssel: BVANKHXODAEZQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methoxy-4-(prop-2-en-1-yl)phenyl 3,4,4-trichlorobut-3-enoate is a synthetic organic compound with potential applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a methoxy group, a prop-2-en-1-yl group, and a trichlorobut-3-enoate moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(prop-2-en-1-yl)phenyl 3,4,4-trichlorobut-3-enoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Preparation of 2-Methoxy-4-(prop-2-en-1-yl)phenol: This intermediate can be synthesized by the alkylation of 2-methoxyphenol with prop-2-en-1-yl bromide in the presence of a base such as potassium carbonate.

    Esterification: The intermediate 2-Methoxy-4-(prop-2-en-1-yl)phenol is then esterified with 3,4,4-trichlorobut-3-enoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methoxy-4-(prop-2-en-1-yl)phenyl 3,4,4-trichlorobut-3-enoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The trichlorobut-3-enoate moiety can be reduced to form a less chlorinated derivative.

    Substitution: The prop-2-en-1-yl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like sodium azide or thiolates can be used in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of less chlorinated derivatives.

    Substitution: Formation of azide or thiol derivatives.

Wissenschaftliche Forschungsanwendungen

2-Methoxy-4-(prop-2-en-1-yl)phenyl 3,4,4-trichlorobut-3-enoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which 2-Methoxy-4-(prop-2-en-1-yl)phenyl 3,4,4-trichlorobut-3-enoate exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methoxy-4-(prop-2-en-1-yl)phenol: A precursor in the synthesis of the target compound.

    3,4,4-Trichlorobut-3-enoic acid: Another precursor used in the esterification step.

    2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: A structurally similar compound with different substituents.

Uniqueness

2-Methoxy-4-(prop-2-en-1-yl)phenyl 3,4,4-trichlorobut-3-enoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Eigenschaften

CAS-Nummer

648918-04-1

Molekularformel

C14H13Cl3O3

Molekulargewicht

335.6 g/mol

IUPAC-Name

(2-methoxy-4-prop-2-enylphenyl) 3,4,4-trichlorobut-3-enoate

InChI

InChI=1S/C14H13Cl3O3/c1-3-4-9-5-6-11(12(7-9)19-2)20-13(18)8-10(15)14(16)17/h3,5-7H,1,4,8H2,2H3

InChI-Schlüssel

BVANKHXODAEZQZ-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC(=C1)CC=C)OC(=O)CC(=C(Cl)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.